This compound can be classified under the category of quinoline derivatives, specifically as an amino-carboxylate. It is identified by the CAS number 351324-70-4 and is commercially available from various suppliers, including Matrix Scientific . The chemical formula is , and it has a molecular weight of approximately 232.28 g/mol.
The synthesis of tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate typically involves several steps:
For instance, a typical synthetic route might involve the reaction of an appropriate quinoline derivative with tert-butyl carbamate followed by amination and subsequent carboxylation steps .
The molecular structure of tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate consists of:
The structural formula can be represented as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure. For example, specific chemical shifts in NMR spectra can indicate the presence of functional groups and their environments within the molecule .
tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate can participate in various chemical reactions including:
These reactions highlight its versatility as a building block for more complex organic molecules .
The mechanism of action for tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate largely depends on its interactions with biological targets. It is believed that:
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through these mechanisms .
Quantitative data regarding melting point, boiling point, and specific reactivity profiles are often determined through experimental studies .
tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate has potential applications in:
The enantioselective synthesis of tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate leverages asymmetric transfer hydrogenation (ATH) as a pivotal strategy for establishing stereocontrol at the C3 position. This method efficiently reduces the cyclic imine precursor while simultaneously generating the chiral amine center with exceptional enantioselectivity. Ruthenium-based catalysts coordinated with chiral ligands (particularly TsDPEN derivatives) enable the transfer hydrogenation using formic acid-triethylamine mixtures as the hydrogen source [5]. The reaction proceeds under mild conditions (typically ambient temperature) and achieves enantiomeric excess (ee) values exceeding 90% [6].
Table 1: Catalytic Systems for ATH in Dihydroquinoline Synthesis
Catalyst System | Hydrogen Source | Temperature (°C) | ee (%) | Reaction Time (h) |
---|---|---|---|---|
Ru(II)/TsDPEN | HCOOH-NEt₃ | 25 | >90% | 12-24 |
Ru(II)/(S,S)-Ph-TsDPEN | iPrOH/KOH | 28 | 85-92% | 18 |
Cp*Rh(III)/N-TsDPEN | HCOONa | 50 | 88% | 10 |
The mechanism involves a metal-ligand bifunctional pathway where the hydride transfer from the ruthenium center and proton transfer from the ligand's nitrogen occur concurrently across the C=N bond. This concerted process minimizes high-energy intermediates, enabling high chemoselectivity for imine reduction over other potentially reducible functionalities. Computational studies support the observed stereoselectivity, indicating that the re face approach is favored due to minimized steric interactions with the chiral ligand pocket [5] [6].
Dynamic Kinetic Resolution (DKR) integrates in situ racemization of the imine/enamine precursors with enantioselective transformation, overcoming the inherent 50% yield limitation of classical kinetic resolution. This methodology is particularly valuable for synthesizing enantiopure tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate derivatives bearing additional stereocenters. Racemization catalysts (e.g., palladium on carbon or Shvo's catalyst) ensure rapid substrate equilibration, while immobilized lipases (e.g., Candida antarctica Lipase B, CAL-B) provide enantioselective acylation or hydrolysis [7].
Key operational parameters include:
Table 2: DKR Conditions for Enantioselective Synthesis
Racemization Catalyst | Biocatalyst | Acyl Donor | ee (%) | Yield (%) |
---|---|---|---|---|
Pd/C (5 mol%) | CAL-B | Isopropenyl acetate | 95% | 88% |
Shvo's catalyst (1 mol%) | Pseudomonas fluorescens Lipase | Vinyl butanoate | 92% | 85% |
The synergy between racemization and resolution steps allows near-quantitative yields of enantiopure (>95% ee) amide intermediates, which are subsequently hydrolyzed to the free amine. This strategy is adaptable to large-scale synthesis of the target molecule and its derivatives without chromatography-intensive purification [5] [7].
Electrophilic fluorination provides controlled access to fluorinated analogs of tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate, significantly influencing the compound's metabolic stability and target binding affinity. N-Fluorobenzensulfonimide (NFSI) serves as the predominant electrophilic fluorinating agent due to its enhanced stability and reactivity compared to alternatives like Selectfluor. The reaction proceeds via an enolate pathway, where lithium diisopropylamide (LDA) generates the carbanion at C4 or C6 of the dihydroquinoline ring, followed by NFSI addition [5].
Critical considerations include:
Computational analysis (LogP calculations) indicates fluorinated derivatives exhibit enhanced lipophilicity (ΔLogP +0.3–0.5) compared to the parent compound, correlating with improved blood-brain barrier permeability predicted by BOILED-Egg models [5]. The fluorinated analogs maintain the core scaffold integrity while introducing a metabolically stable C–F bond, as evidenced by reduced CYP2C19 inhibition compared to non-fluorinated precursors.
Ruthenium-catalyzed reductive amination offers a direct route to tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate by coupling carbonyl precursors with ammonia equivalents under hydrogenation conditions. This method circumvents preformed imine intermediates, enhancing synthetic efficiency. Ru(II)-p-cymene complexes with diphosphine ligands (e.g., BINAP, XylBINAP) catalyze the three-component reaction between ketones, ammonium formate, and the Boc-protected dihydroquinoline scaffold [5] [6].
Table 3: Ru(II)-Catalyzed Reductive Amination Conditions
Catalyst | Ligand | Ammonia Source | Pressure (atm H₂) | Yield (%) |
---|---|---|---|---|
[RuCl₂(p-cymene)]₂ | (S)-XylBINAP | NH₄CO₂H | 50 | 92% |
Ru(III) acetylacetonate | Josiphos | NH₃ (in MeOH) | 30 | 85% |
Ru(II)/TsDPEN | – | NH₄OAc | 70 | 78% |
The mechanism involves initial carbonyl condensation with ammonia to form an imine, followed by ruthenium-hydride-mediated reduction. The in situ generation of imine intermediates minimizes decomposition pathways, particularly for sterically encumbered substrates. This methodology exhibits exceptional functional group tolerance, preserving acid-sensitive tert-butyl carboxylate protection and enabling late-stage introduction of the 3-amino group without affecting pre-existing stereocenters [5].
The tert-butoxycarbonyl (Boc) group in tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate serves multiple critical functions beyond conventional amine protection:
Comparative protection studies demonstrate Boc superiority over alternative groups:
The Boc group's stability profile (up to 150°C) enables high-temperature reactions essential for DKR and Ru-catalyzed aminations. Mass spectrometry confirms the characteristic fragmentation pattern of Boc-protected intermediates, with m/z 248.32 [M+H]⁺ matching the molecular formula C₁₄H₂₀N₂O₂ [1] [8].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7